Amezinium

説明

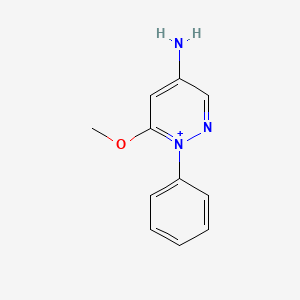

Structure

3D Structure

特性

CAS番号 |

41658-78-0 |

|---|---|

分子式 |

C11H12N3O+ |

分子量 |

202.23 g/mol |

IUPAC名 |

6-methoxy-1-phenylpyridazin-1-ium-4-amine |

InChI |

InChI=1S/C11H11N3O/c1-15-11-7-9(12)8-13-14(11)10-5-3-2-4-6-10/h2-8,12H,1H3/p+1 |

InChIキー |

VXROHTDSRBRJLN-UHFFFAOYSA-O |

SMILES |

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2 |

正規SMILES |

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

30578-37-1 (methyl sulfate) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-amino-6-methoxy-1-phenylpyridazinium methylsulfate amezinium amezinium chloride amezinium methyl sulfate amezinium metisulfate amezinium triflouoacetate salt (1:1) LU 1631 Regulton Supratonin |

製品の起源 |

United States |

Foundational & Exploratory

Amezinium: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amezinium (4-amino-6-methoxy-1-phenyl-pyridazinium methyl sulfate) is a sympathomimetic agent utilized in the management of hypotension. Its efficacy stems from a multifaceted mechanism of action that converges on the potentiation of noradrenergic signaling. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways and experimental workflows. This compound's primary actions include the enhancement of norepinephrine (B1679862) release, inhibition of norepinephrine reuptake, and inhibition of monoamine oxidase (MAO), collectively leading to an increase in synaptic norepinephrine levels and subsequent activation of adrenergic receptors.

Core Mechanism of Action

This compound exerts its sympathomimetic effects through a combination of direct and indirect actions on the sympathetic nervous system. The core mechanism is centered around the modulation of norepinephrine (NE) availability and activity at the neuroeffector junction. This is achieved through three primary pathways:

-

Inhibition of Norepinephrine Reuptake: this compound is a potent inhibitor of the norepinephrine transporter (NET), also known as uptake 1. By blocking NET, this compound prevents the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and prolonging the dwell time of NE in the synapse.

-

Inhibition of Monoamine Oxidase (MAO): this compound acts as a reversible inhibitor of monoamine oxidase, with a preference for the MAO-A isoform. MAO-A is the primary enzyme responsible for the degradation of norepinephrine within the presynaptic neuron. Inhibition of this enzyme leads to an accumulation of cytoplasmic norepinephrine, which is then available for release into the synapse.

-

Enhanced Norepinephrine Release: While the precise mechanism is not fully elucidated, this compound is understood to increase the release of norepinephrine from sympathetic nerve endings. This action is likely a consequence of its uptake into the neuron via NET, where it can displace norepinephrine from vesicular stores.

The culmination of these actions is a significant amplification of noradrenergic signaling, leading to increased stimulation of postsynaptic α- and β-adrenergic receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

| Parameter | Value | Species/Tissue | Reference |

| Norepinephrine Uptake Inhibition | |||

| Ki | 1.3 x 10⁻⁷ mol/L | Rat atria | |

| Monoamine Oxidase Inhibition | |||

| Ki (MAO-A) | 3 x 10⁻⁶ mol/L | Rat heart | |

| Ki (MAO-B) | 3 x 10⁻⁴ mol/L | Rat liver | |

| In Vivo Efficacy | |||

| ED₅₀ (Reserpine-induced ptosis) | 0.15 mg/kg p.o. | Mouse | |

| ED₅₀ (Reserpine-induced hypothermia) | 3.9 mg/kg p.o. | Rat |

Signaling Pathways and Molecular Interactions

The interplay of this compound's effects on the noradrenergic synapse is depicted in the following signaling pathway diagram.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological effects of this compound.

Norepinephrine Reuptake Inhibition Assay

This assay quantifies the ability of this compound to inhibit the norepinephrine transporter (NET).

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO₂ incubator.

-

Assay Procedure:

-

Cells are seeded into 96-well microplates and allowed to adhere overnight.

-

The growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 10-20 minutes at room temperature.

-

A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., ³H-NE) is added to each well to initiate the uptake reaction.

-

Uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular ³H-NE.

-

Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The concentration-dependent inhibition of ³H-NE uptake by this compound is plotted, and the IC₅₀ value is determined by non-linear regression. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of this compound against MAO-A and MAO-B.

-

Enzyme Source: Homogenates of tissues rich in specific MAO isoforms are used (e.g., rat heart for MAO-A, rat liver for MAO-B).

-

Assay Procedure:

-

The tissue homogenate is pre-incubated with various concentrations of this compound or a vehicle control in a suitable buffer at 37°C.

-

A specific substrate for the MAO isoform being tested is added to initiate the enzymatic reaction (e.g., kynuramine (B1673886) for both, or more specific substrates if available).

-

The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C.

-

The reaction is stopped by the addition of a strong base (e.g., NaOH).

-

The product of the reaction is measured. For kynuramine, the fluorescent product 4-hydroxyquinoline (B1666331) is quantified using a fluorometer.

-

-

Data Analysis: The rate of product formation is calculated for each this compound concentration. The percent inhibition is determined relative to the vehicle control, and the IC₅₀ is calculated. The Ki is then determined using the appropriate kinetic model for reversible inhibition.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This experiment assesses the effect of this compound on arterial blood pressure and heart rate.

-

Animal Preparation:

-

Male Wistar rats are anesthetized (e.g., with urethane (B1682113) or a ketamine/xylazine mixture).

-

The trachea is cannulated to ensure a patent airway.

-

The carotid artery is cannulated and connected to a pressure transducer for continuous blood pressure monitoring.

-

The jugular vein is cannulated for intravenous administration of this compound.

-

-

Experimental Protocol:

-

After a stabilization period to allow blood pressure and heart rate to reach a steady state, a baseline recording is taken.

-

This compound is administered intravenously at various doses.

-

Blood pressure and heart rate are continuously recorded for a defined period after each dose to determine the peak effect and duration of action.

-

-

Data Analysis: The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated for each dose of this compound. Dose-response curves are constructed to determine the pressor and chronotropic effects of the compound.

Conclusion

The therapeutic utility of this compound in treating hypotensive states is firmly rooted in its well-defined, multi-target mechanism of action. By concurrently inhibiting norepinephrine reuptake and its metabolic degradation via MAO-A, while also promoting its release, this compound effectively elevates the levels of this key neurotransmitter at adrenergic synapses. This leads to enhanced activation of α₁- and β₁-adrenergic receptors, resulting in increased vascular resistance and cardiac output, and consequently, a rise in blood pressure. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for the continued study and development of compounds targeting the noradrenergic system.

Amezinium molecular and chemical structure

An In-depth Technical Guide on the Molecular and Chemical Structure of Amezinium

This document provides a comprehensive technical overview of this compound, a sympathomimetic drug used for the treatment of orthostatic hypotension. The guide is intended for researchers, scientists, and professionals in drug development, detailing the compound's molecular structure, chemical properties, synthesis, and mechanism of action.

Molecular and Chemical Identity

This compound is a substituted pyridazinium derivative. It is commercially available as the methylsulfate (B1228091) salt. Its core structure is the 4-amino-6-methoxy-1-phenylpyridazinium cation.

| Identifier | Data | Reference(s) |

| IUPAC Name | 6-methoxy-1-phenylpyridazin-1-ium-4-amine; methyl sulfate (B86663) | [1][2] |

| Systematic Name | 4-Amino-6-methoxy-1-phenylpyridazinium methyl sulfate | |

| CAS Number | 30578-37-1 (for methylsulfate salt) | [1][2][3] |

| Molecular Formula | C₁₂H₁₅N₃O₅S | [1][2][3] |

| Molecular Weight | 313.33 g/mol | [1][2][3] |

| Cation Formula | C₁₁H₁₂N₃O⁺ | [4] |

| Cation Mol. Weight | 202.23 g/mol | |

| Synonyms & Codes | This compound metilsulfate, Lu-1631, Regulton, Risumic, Supratonin | [2][3][5] |

| InChIKey | ZEASXVYVFFXULL-UHFFFAOYSA-N | [1][4] |

| SMILES | COC1=CC(N)=CN=[N+]1C2=CC=CC=C2.O=S(OC)([O-])=O | [4][5] |

Chemical Structure (this compound Metilsulfate):

Physicochemical Properties

This compound metilsulfate is a white to off-white solid crystalline powder.[5]

| Property | Value | Reference(s) |

| Appearance | White to off-white solid | [5] |

| Solubility | H₂O: 50 mg/mL (requires sonication) DMSO: ≥ 34 mg/mL | [5] |

| Storage | 4°C, sealed, away from moisture | [5] |

Synthesis of this compound Metilsulfate

The synthesis of this compound metilsulfate is a multi-step process that starts from Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), a known herbicide.[1] The general pathway involves catalytic hydrogenation to remove the chlorine and reduce the carbonyl group, followed by N-alkylation with dimethyl sulfate to form the final quaternary ammonium (B1175870) salt.

Experimental Protocol: General Procedure

While detailed, step-by-step industrial synthesis protocols are proprietary, the chemical literature describes the key transformations.[1]

-

Reduction of Chloridazon: Chloridazon is subjected to catalytic hydrogenation (e.g., using a palladium catalyst) to reductively dehalogenate the C4 position and reduce the C3 carbonyl group, yielding 5-amino-2-phenylpyridazin-3-one.

-

Alkylation: The resulting intermediate is then treated with a methylating agent, dimethyl sulfate. This reaction, a form of the Menshutkin reaction, involves the nucleophilic attack of one of the ring nitrogen atoms on the dimethyl sulfate, leading to the formation of the positively charged pyridazinium ring and yielding this compound metilsulfate as the final product.

Spectroscopic Characterization

Methodology Note: Specific experimental spectra for this compound are not widely available in public databases. The following sections describe the predicted spectroscopic features based on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. A sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group would likely appear around 3.5-4.0 ppm. The aromatic protons on the phenyl ring and the pyridazinium ring would produce a series of multiplets in the aromatic region (typically 7.0-9.0 ppm). The two protons of the primary amine (-NH₂) would likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would show signals for the methoxy carbon (~55-60 ppm), and multiple signals in the 100-160 ppm range corresponding to the aromatic carbons of the phenyl and pyridazinium rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorptions corresponding to its functional groups.[6][7]

-

N-H Stretching: As a primary amine, two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group would be just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring C=C and pyridazinium C=N stretching vibrations would cause several bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong absorption from the aryl ether C-O bond of the methoxy group is expected in the 1200-1275 cm⁻¹ range.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, this compound metilsulfate would show a prominent peak for the cation (C₁₁H₁₂N₃O⁺) at a mass-to-charge ratio (m/z) of 202.09. Fragmentation of this ion would likely involve the loss of neutral molecules such as methyl radical (·CH₃) from the methoxy group or subsequent fragmentation of the heterocyclic ring system.

Pharmacological Mechanism of Action

This compound exerts its sympathomimetic and antihypotensive effects through a complex, multi-target mechanism of action.[1][5][8][9] It does not act directly as an agonist on postsynaptic receptors but rather potentiates the effects of endogenous noradrenaline.

| Mechanism | Target / Effect | Quantitative Data (Ki) | Reference(s) |

| Uptake-1 Inhibition | Inhibits neuronal reuptake of noradrenaline (NA) and tyramine. | Ki = 1.3 x 10⁻⁷ mol/L (for NA uptake) | [9] |

| MAO Inhibition | Reversible inhibitor of Monoamine Oxidase A and B. | Ki = 3 x 10⁻⁶ mol/L (MAO-A) Ki = 3 x 10⁻⁴ mol/L (MAO-B) | [9] |

| Receptor Stimulation | Indirectly stimulates vascular α- and cardiac β₁-adrenoceptors. | - | [8][10] |

| Neuronal Uptake | Is itself a substrate for and is taken up into sympathetic neurons. | - | [8][9] |

The primary effect is the inhibition of noradrenaline reuptake (Uptake-1) at the synaptic cleft, which increases the concentration and residence time of noradrenaline, leading to enhanced stimulation of α₁- and β₁-adrenergic receptors.[8] This results in vasoconstriction and an increased heart rate, thereby elevating blood pressure. Furthermore, by inhibiting intraneuronal MAO-A, this compound prevents the degradation of noradrenaline that has been taken up, further increasing its availability for release.[9]

Overview of Cited Experimental Methodologies

The characterization of this compound's pharmacology has been established through various in vitro and in vivo experiments. Below is an overview of the methodologies cited in the literature.

Protocol: Noradrenaline Uptake Inhibition Assay

Biochemical experiments to determine the inhibition constant (Ki) for noradrenaline uptake were performed in vitro using rat atria.[9]

-

Tissue Preparation: Rat atria are prepared and incubated in a suitable physiological buffer.

-

Incubation: The tissue is incubated with radiolabeled ³H-noradrenaline in the presence of varying concentrations of this compound.

-

Analysis: The amount of radioactivity taken up by the tissue is measured (e.g., via liquid scintillation counting).

-

Calculation: The Ki is calculated from the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the specific ³H-noradrenaline uptake.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of this compound against MAO-A and MAO-B was determined using tissue homogenates.[9]

-

Homogenate Preparation: Homogenates are prepared from rat heart (a source rich in MAO-A) and rat liver (a source rich in MAO-B).

-

Incubation: The homogenates are incubated with a specific substrate for MAO (e.g., kynuramine (B1673886) or radiolabeled tyramine) and various concentrations of this compound.

-

Measurement: The rate of substrate metabolism is measured, often spectrophotometrically or radiometrically.

-

Data Analysis: The Ki values are determined by analyzing the enzyme kinetics, confirming the reversible nature of the inhibition.

Protocol: HPLC Method for Plasma Quantification

A high-performance liquid chromatography (HPLC) method has been validated for the determination of this compound in human plasma, particularly from patients undergoing dialysis.[11]

-

Sample Preparation: this compound is extracted from plasma samples using a liquid-liquid extraction procedure.

-

Chromatography: The extract is injected onto an end-capped C-18 reverse-phase HPLC column.

-

Detection: The compound is detected using a UV detector.

-

Validation: The method was validated for accuracy, precision, and reproducibility, with a reported limit of determination (LOD) of 2 ng/mL, which is sufficient for pharmacokinetic studies in patients.[11]

References

- 1. This compound metilsulfate - Wikipedia [en.wikipedia.org]

- 2. This compound Metilsulfate | C12H15N3O5S | CID 71926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound methylsulfate | CAS#:30578-37-1 | Chemsrc [chemsrc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Pharmacology of this compound, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of this compound, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Haemodynamic effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

The Pharmacology of Amezinium: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Amezinium metilsulfate is a sympathomimetic agent utilized for the management of hypotensive conditions. Its efficacy stems from a multifaceted mechanism of action that enhances sympathetic nervous system activity, ultimately leading to an increase in blood pressure. This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format to facilitate research and development.

Pharmacodynamics: Mechanism of Action

This compound's primary pharmacodynamic effects are centered on the potentiation of noradrenergic neurotransmission. It achieves this through a combination of actions at the synaptic level. The drug effectively increases the concentration of norepinephrine (B1679862) in the synaptic cleft by inhibiting its reuptake (Uptake-1) into the presynaptic neuron.[1][2][3] Furthermore, this compound exhibits inhibitory effects on monoamine oxidase (MAO), the enzyme responsible for the degradation of catecholamines.[1][2][3] This dual action of reuptake inhibition and enzymatic degradation prevention leads to a sustained elevation of norepinephrine levels, thereby enhancing stimulation of adrenergic receptors.

Pharmacological studies have demonstrated that this compound stimulates both vascular alpha-adrenoceptors and cardiac beta-1-adrenoceptors, contributing to its pressor and positive inotropic effects.[1][4] The sympathomimetic effects of this compound are particularly pronounced during orthostatic stress.[5]

Key Pharmacodynamic Parameters

The following table summarizes key quantitative pharmacodynamic data for this compound.

| Parameter | Value | Species | Tissue/System | Reference |

| Noradrenaline (Uptake-1) Inhibition (Ki) | 1.3 x 10-7 mol/l | Rat | Atria (in vitro) | [3] |

| MAO-A Inhibition (Ki) | 3 x 10-6 mol/l | Rat | Heart homogenate | [3] |

| MAO-B Inhibition (Ki) | 3 x 10-4 mol/l | Rat | Liver homogenate | [3] |

Signaling Pathway of this compound's Action

References

- 1. Pharmacology of this compound, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound Metilsulfate used for? [synapse.patsnap.com]

- 3. Pharmacology of this compound, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Haemodynamic effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sympathomimetic effects of this compound on the cardiovascular system and plasma catecholamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Amezinium as a Norepinephrine Reuptake Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amezinium (4-amino-6-methoxy-1-phenyl-pyridazinium methyl sulfate) is a sympathomimetic agent with a multifaceted mechanism of action, primarily recognized for its role in treating hypotensive conditions.[1][2] A significant component of its pharmacological profile is the inhibition of the norepinephrine (B1679862) transporter (NET), leading to increased synaptic concentrations of norepinephrine. This guide provides a detailed examination of this compound's interaction with the norepinephrine reuptake system, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological processes. Beyond its impact on norepinephrine reuptake, this compound also demonstrates inhibitory effects on monoamine oxidase (MAO) and functions as a substrate for the norepinephrine transporter (uptake 1), contributing to its overall sympathomimetic effects.[3][4]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified against several key targets within the noradrenergic system. The following table summarizes the available data from in vitro studies.

| Target | Parameter | Value (mol/L) | Tissue/System | Reference |

| Norepinephrine Transporter (NET) | Kᵢ | 1.3 x 10⁻⁷ | Rat atria | [3] |

| Monoamine Oxidase A (MAO-A) | Kᵢ | 3 x 10⁻⁶ | Rat heart homogenate | [3] |

| Monoamine Oxidase B (MAO-B) | Kᵢ | 3 x 10⁻⁴ | Liver homogenate | [3] |

Table 1: Inhibitory Constants (Kᵢ) of this compound

Additionally, in vivo studies have determined the effective dose (ED₅₀) of this compound for counteracting reserpine-induced effects in animal models, providing further insight into its physiological activity.

| Effect | Parameter | Value (mg/kg, p.o.) | Species | Reference |

| Reserpine-induced ptosis | ED₅₀ | 0.15 | Mouse and Rat | [5] |

| Reserpine-induced hypothermia | ED₅₀ | 3.9 | Mouse and Rat | [5] |

Table 2: In Vivo Efficacy of this compound

Core Mechanism of Action: Norepinephrine Reuptake Inhibition

This compound's primary sympathomimetic effects are attributed to its ability to block the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4][6] By inhibiting this process, this compound effectively increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced activation of postsynaptic adrenergic receptors.[4] Furthermore, this compound itself is a substrate for the norepinephrine transporter, meaning it is taken up into the adrenergic neuron via this transporter.[3][4] This intraneuronal accumulation is believed to contribute to its potent and selective inhibition of intraneuronal monoamine oxidase (MAO).[4]

Experimental Protocols

The determination of this compound's activity as a norepinephrine reuptake inhibitor relies on established in vitro assays. The following protocols provide a detailed methodology for assessing the inhibitory potential of compounds on the norepinephrine transporter.

[³H]-Norepinephrine Reuptake Inhibition Assay in Synaptosomes or Cultured Cells

This method directly measures the inhibition of norepinephrine uptake into presynaptic nerve terminals or cells expressing the norepinephrine transporter.

Materials:

-

Synaptosomes (prepared from rodent brain tissue, e.g., hypothalamus or cortex) or a cell line endogenously expressing or transfected with the human norepinephrine transporter (e.g., SK-N-BE(2)C or HEK293-hNET cells).[7]

-

Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

-

[³H]-Norepinephrine (radiolabeled ligand).

-

Test compound (this compound) at various concentrations.

-

A known potent NET inhibitor for determining non-specific uptake (e.g., desipramine).[7]

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Preparation: Synaptosomes or cells are prepared and suspended in KRH buffer.

-

Pre-incubation: Aliquots of the synaptosome or cell suspension are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with either buffer, the test compound (this compound) at various concentrations, or a high concentration of a standard inhibitor (for non-specific binding).[8]

-

Initiation of Uptake: The uptake reaction is initiated by the addition of [³H]-norepinephrine to a final concentration that is typically at or below the Kₘ for the transporter.[7]

-

Incubation: The mixture is incubated for a defined period (e.g., 5-10 minutes) at 37°C to allow for the uptake of the radiolabeled norepinephrine.

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-norepinephrine.

-

Quantification: The radioactivity retained on the filters, which represents the amount of [³H]-norepinephrine taken up by the synaptosomes or cells, is measured by liquid scintillation counting.

-

Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (in the presence of the standard inhibitor) from the total uptake. The percentage of inhibition by the test compound is then determined for each concentration, and the IC₅₀ value is calculated by fitting the data to a concentration-response curve. The Kᵢ value can be subsequently calculated from the IC₅₀ using the Cheng-Prusoff equation.

Fluorescence-Based Norepinephrine Transporter Uptake Assay

This high-throughput compatible method utilizes a fluorescent substrate that is a mimic of biogenic amines.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET).[1]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescent NET substrate.[1]

-

Test compound (this compound) at various concentrations.

-

A known potent NET inhibitor as a positive control (e.g., desipramine).[1]

-

A masking dye to quench extracellular fluorescence.[1]

-

A fluorescence plate reader with bottom-read capabilities.[1]

Procedure:

-

Cell Plating: hNET-expressing HEK293 cells are plated in a 96- or 384-well black, clear-bottom microplate and allowed to adhere.[1]

-

Compound Addition: The culture medium is replaced with assay buffer containing various concentrations of this compound or control compounds. The plate is incubated for a defined period (e.g., 10-30 minutes) at 37°C.[1]

-

Substrate Addition: The fluorescent NET substrate is added to all wells.

-

Kinetic Reading: The plate is immediately placed in a fluorescence plate reader, and the increase in intracellular fluorescence is monitored over time as the substrate is transported into the cells.

-

Data Analysis: The rate of uptake is determined from the kinetic read. The percentage of inhibition by this compound at each concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Concluding Remarks

This compound's role as a norepinephrine reuptake inhibitor is a cornerstone of its therapeutic action in managing hypotension. The quantitative data clearly demonstrate its potent interaction with the norepinephrine transporter. The provided experimental protocols offer a robust framework for the continued investigation of this compound and the discovery of novel norepinephrine reuptake inhibitors. The multifaceted nature of this compound, encompassing both NET and MAO inhibition, underscores the complexity of its pharmacological profile and highlights the intricate interplay of mechanisms that contribute to its overall clinical efficacy. Further research to elucidate the precise contributions of each of these actions to its therapeutic and potential adverse effects is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Treatment of neurogenic orthostatic hypotension with this compound metilsulfate, a new indirect sympathomimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of this compound, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of this compound, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of this compound, a novel antihypotensive drug. VI. Effect on central nervous functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

Amezinium and Monoamine Oxidase (MAO) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amezinium (4-amino-6-methoxy-1-phenylpyridazinium methyl sulfate) is a sympathomimetic agent with a multifaceted mechanism of action that includes the reversible and selective inhibition of monoamine oxidase A (MAO-A). This document provides a comprehensive technical overview of the interaction between this compound and MAO, presenting quantitative inhibition data, detailed experimental methodologies for assessing MAO inhibition, and diagrams of the relevant biochemical pathways. This compound's primary pharmacological effects stem from its ability to increase the synaptic concentration of monoamine neurotransmitters, not only by inhibiting their degradation via MAO but also by blocking their reuptake.

Introduction to this compound and Monoamine Oxidase

This compound

This compound was developed as an antihypotensive agent. Its clinical effects are mediated through the potentiation of the sympathetic nervous system. The core of its action involves increasing the availability of norepinephrine (B1679862) at adrenergic receptors. This is achieved through a dual mechanism: inhibition of the neuronal uptake of norepinephrine (Uptake 1) and inhibition of its primary metabolic enzyme, monoamine oxidase (MAO).[1]

Monoamine Oxidase (MAO)

Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters.[2] There are two primary isoforms:

-

MAO-A: Preferentially metabolizes serotonin (B10506) and norepinephrine. Its inhibition is a key target for antidepressant therapies.[3]

-

MAO-B: Primarily metabolizes phenylethylamine and plays a significant role in dopamine (B1211576) catabolism.[3] Its inhibitors are utilized in the management of Parkinson's disease.[2]

Inhibition of these enzymes prevents the breakdown of neurotransmitters, leading to their accumulation in the presynaptic neuron and subsequent increased concentration in the synaptic cleft.[2]

Quantitative Analysis of this compound's MAO Inhibition

Table 1: In Vitro MAO Inhibition Data for this compound

| Compound | Enzyme Isoform | Source | Inhibition Constant (Ki) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| This compound | MAO-A | Rat Heart Homogenate | 3 x 10⁻⁶ mol/L (3.0 µM) | Reversible | [4] |

| this compound | MAO-B | Rat Liver Homogenate | 3 x 10⁻⁴ mol/L (300 µM) | Reversible |[4] |

Experimental Protocols for Assessing MAO Inhibition

The determination of a compound's MAO inhibitory activity is a critical step in its pharmacological profiling. A common and reliable method is the fluorometric assay using kynuramine (B1673886) as a substrate, which is applicable to both MAO-A and MAO-B.[6][7]

Detailed Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines the key steps for determining the IC50 (half-maximal inhibitory concentration) of a test compound like this compound.

1. Materials and Reagents:

- Recombinant human MAO-A and MAO-B enzymes.[6]

- Kynuramine dihydrobromide (substrate).[6]

- Test compound (e.g., this compound) and control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[6]

- Potassium phosphate (B84403) buffer (100 mM, pH 7.4).[6]

- Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds.

- 96-well black, flat-bottom microplates.[6]

- Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm).

2. Preparation of Solutions:

- Enzyme Solutions: Dilute recombinant MAO-A and MAO-B in potassium phosphate buffer to a pre-optimized working concentration.

- Substrate Solution: Prepare a stock solution of kynuramine in water and dilute to the final working concentration (e.g., 80 µM for MAO-A, 50 µM for MAO-B) in buffer.[6]

- Inhibitor Solutions: Prepare stock solutions of the test compound and control inhibitors in DMSO. Create a serial dilution in buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration remains low (<1%) to prevent enzyme inhibition.[6]

3. Assay Procedure:

- Plate Setup: To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B). For blank wells, add 50 µL of buffer only.[6]

- Inhibitor Addition: Add 25 µL of the diluted test compound or control inhibitor solutions to the wells. For control (100% activity) wells, add 25 µL of buffer.[6]

- Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]

- Reaction Initiation: Add 25 µL of the kynuramine substrate solution to all wells to start the reaction.[6]

- Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.[6]

- Reaction Termination: The reaction can be stopped by adding 50 µL of 2 N NaOH.[6]

- Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline. The increase in fluorescence is directly proportional to MAO activity.[6]

4. Data Analysis:

- Subtract the fluorescence of the blank wells from all other wells.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

// Node styles

node [fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep [label="Prepare Reagents\n(Enzyme, Buffer, Substrate, Inhibitor)"];

plate [label="Dispense 50µL Enzyme\nor Buffer (Blank) to Plate"];

add_inh [label="Add 25µL Inhibitor\nor Buffer (Control)"];

pre_inc [label="Pre-incubate Plate\n(37°C for 15 min)"];

add_sub [label="Initiate Reaction:\nAdd 25µL Kynuramine Substrate"];

inc [label="Incubate Plate\n(37°C for 20-30 min)"];

stop_rxn [label="Terminate Reaction\n(Optional: Add 2N NaOH)"];

measure [label="Measure Fluorescence\n(Product: 4-Hydroxyquinoline)"];

analyze [label="Data Analysis:\nCalculate % Inhibition & IC50"];

end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

start -> prep [label="1"];

prep -> plate [label="2"];

plate -> add_inh [label="3"];

add_inh -> pre_inc [label="4"];

pre_inc -> add_sub [label="5"];

add_sub -> inc [label="6"];

inc -> stop_rxn [label="7"];

stop_rxn -> measure [label="8"];

measure -> analyze [label="9"];

analyze -> end_node [label="10"];

}

Workflow for an In Vitro MAO Inhibition Assay.

Signaling Pathways and Mechanism of Action

This compound's primary therapeutic effect is the enhancement of noradrenergic signaling. This is accomplished by increasing the concentration of norepinephrine (NE) in the synaptic cleft. This compound is a substrate for the norepinephrine transporter (NET), also known as Uptake 1, and is actively transported into the presynaptic neuron.[1] Once inside the neuron, it exerts its inhibitory effect on mitochondrial MAO-A.[8] This inhibition prevents the degradation of cytoplasmic NE, leading to a larger releasable pool of the neurotransmitter. The simultaneous inhibition of NET by this compound also blocks the reuptake of NE from the synaptic cleft, further prolonging its action on postsynaptic α- and β-adrenergic receptors.[1]

This compound's Action at the Noradrenergic Synapse.

Metabolism of this compound

This compound undergoes metabolism in the body, primarily through hydroxylation and O-demethylation. The major identified metabolites include a hydroxylated form (MIII) and an O-demethylated form (MV). These metabolites are found in plasma, urine, and feces, often as glucuronide conjugates. Notably, in brain tissue, the O-demethylated metabolite MV is the major component found, while the parent drug is not detected, indicating that metabolites may cross the blood-brain barrier more readily than this compound itself.

Simplified Metabolic Pathway of this compound.

Conclusion

This compound is a potent, reversible, and selective inhibitor of MAO-A, a mechanism that contributes significantly to its overall sympathomimetic and antihypotensive effects. Its ability to be actively transported into neurons enhances its inhibitory action at the primary site of norepinephrine metabolism. The quantitative data clearly demonstrate a strong preference for MAO-A over MAO-B. For drug development professionals, this compound serves as an important example of a dual-action compound, targeting both neurotransmitter reuptake and metabolism. Future research could focus on the MAO inhibitory potential of its major metabolites to fully elucidate the complete pharmacological profile of the drug.

References

- 1. Pharmacology of this compound, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update [mdpi.com]

- 3. This compound and debrisoquine are substrates of uptake1 and potent inhibitors of monoamine oxidase in perfused lungs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Disposition and metabolism of [14C]-amezinium metilsulfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of this compound, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inhibition ic50 values: Topics by Science.gov [science.gov]

- 8. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

Amezinium's Indirect Stimulation of Alpha-1 and Beta-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amezinium (as this compound metilsulfate) is a sympathomimetic agent utilized in the management of hypotension. Its mechanism of action is multifaceted and primarily indirect, leading to the enhanced stimulation of adrenergic receptors, including vascular alpha-1 and cardiac beta-1 receptors. This technical guide provides an in-depth analysis of this compound's pharmacological effects, focusing on its interaction with the adrenergic system. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and mechanisms.

Introduction

This compound is a sympathomimetic drug used for the treatment of low blood pressure.[1] Unlike direct-acting sympathomimetics that bind to and activate adrenergic receptors, this compound exerts its effects by increasing the synaptic concentration of norepinephrine (B1679862). This is achieved through a combination of three primary mechanisms:

-

Inhibition of Norepinephrine Reuptake (Uptake-1): this compound is a substrate for the norepinephrine transporter (uptake-1) and competitively inhibits the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3]

-

Norepinephrine Release: this compound can also induce the release of norepinephrine from sympathetic nerve terminals.[4]

-

Inhibition of Monoamine Oxidase (MAO): this compound inhibits intraneuronal MAO-A, the enzyme responsible for the degradation of norepinephrine, thereby increasing its availability for release.[2][3]

The resulting increase in synaptic norepinephrine leads to the stimulation of postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle, causing vasoconstriction and an increase in blood pressure.[2] It also stimulates beta-1 adrenergic receptors in the heart, leading to positive inotropic and chronotropic effects.[2][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Pharmacological Parameters of this compound

| Parameter | Value | Tissue/System | Species | Reference |

| Ki for ³H-Noradrenaline Uptake Inhibition | 1.3 x 10⁻⁷ mol/L | Atria | Rat | [6] |

| Ki for MAO-A Inhibition | 3 x 10⁻⁶ mol/L | Heart Homogenate | Rat | [6] |

| Ki for MAO-B Inhibition | 3 x 10⁻⁴ mol/L | Liver Homogenate | Rat | [6] |

Table 2: In Vivo and Clinical Effects of this compound

| Parameter | Effect | Dose | Subjects | Reference |

| Supine Systolic Blood Pressure | Increase of ~30 mm Hg | 30 mg (oral) | Healthy Volunteers | [4] |

| Mean Blood Pressure (supine and sitting) | Increase of 15 to 45 mm Hg | 10 mg (single dose) | Patients with Neurogenic Orthostatic Hypotension | [7] |

| Finger Skin Vasoconstrictor Response to Cold | Significant increase in reduction ratio of blood flow | 10 mg (oral) | Healthy Volunteers | [8] |

| Venoconstrictor Response to Noradrenaline | Significant decrease in infusion rate for half-maximum venoconstriction | 10 mg (oral) | Healthy Volunteers | [8] |

| Systolic Blood Pressure (i.v.) | 23% increase | 10 mg (i.v.) | Healthy Volunteers | [5] |

| Diastolic Blood Pressure (i.v.) | 14% increase | 10 mg (i.v.) | Healthy Volunteers | [5] |

| Total Peripheral Resistance (i.v.) | 29% increase | 10 mg (i.v.) | Healthy Volunteers | [5] |

| Heart Rate (i.v.) | 9% reflex decrease | 10 mg (i.v.) | Healthy Volunteers | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and similar compounds.

Radioligand Binding Assay for Norepinephrine Uptake Inhibition

This protocol is a generalized method to determine the inhibitory constant (Ki) of a test compound for the norepinephrine transporter.

Objective: To quantify the affinity of this compound for the norepinephrine transporter (uptake-1).

Materials:

-

Rat atrial tissue or synaptosomes.

-

Radioligand: ³H-Norepinephrine.

-

Test compound: this compound.

-

Reference uptake-1 inhibitor: Desipramine (for positive control).

-

Assay buffer (e.g., Krebs-Henseleit solution).

-

Scintillation fluid.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat atria in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of this compound.

-

Radioligand Addition: Initiate the binding by adding a fixed concentration of ³H-Norepinephrine to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific ³H-Norepinephrine binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath for Functional Assessment of Noradrenaline Potentiation

This protocol describes a generalized method for assessing the effect of a compound on the contractile response of vascular smooth muscle to an agonist.

Objective: To determine if and to what extent this compound potentiates the vasoconstrictor effects of norepinephrine.

Materials:

-

Rat thoracic aorta.

-

Organ bath system with force-displacement transducers.

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Norepinephrine (agonist).

-

This compound (test compound).

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in the organ baths filled with PSS. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams). Replace the PSS every 15-20 minutes.

-

Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability. Wash the tissues and allow them to return to baseline.

-

Potentiation Protocol:

-

Control Curve: Generate a cumulative concentration-response curve for norepinephrine by adding increasing concentrations to the organ bath and recording the contractile response.

-

This compound Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).

-

Test Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.

-

-

Data Analysis: Compare the concentration-response curves for norepinephrine in the absence and presence of this compound. A potentiation is indicated by a leftward shift of the curve (decrease in EC50) and/or an increase in the maximal response (Emax).

Signaling Pathways and Mechanism of Action

The indirect stimulation of alpha-1 and beta-1 adrenergic receptors by this compound triggers well-defined intracellular signaling cascades.

This compound's Indirect Sympathomimetic Mechanism

The following diagram illustrates the primary mechanisms by which this compound increases synaptic norepinephrine concentrations.

Caption: this compound's indirect sympathomimetic action.

Alpha-1 Adrenergic Receptor Signaling Pathway

Stimulation of alpha-1 adrenergic receptors, primarily coupled to Gq proteins, leads to vasoconstriction in smooth muscle cells.[6][7][9]

Caption: Alpha-1 adrenergic receptor signaling cascade.

Beta-1 Adrenergic Receptor Signaling Pathway

Stimulation of beta-1 adrenergic receptors in the heart, which are coupled to Gs proteins, results in increased heart rate and contractility.[4][10]

Caption: Beta-1 adrenergic receptor signaling cascade.

Conclusion

This compound effectively stimulates alpha-1 and beta-1 adrenergic receptors through an indirect mechanism that elevates synaptic norepinephrine levels. Its actions as a norepinephrine reuptake inhibitor, releasing agent, and MAO-A inhibitor collectively contribute to its sympathomimetic effects, making it a valuable therapeutic option for hypotensive states. Understanding these multifaceted mechanisms and the downstream signaling pathways is crucial for the continued research and development of drugs targeting the adrenergic system. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical assessment of such compounds.

References

- 1. Alpha 1-adrenergic receptor regulation: basic science and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. [PDF] Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein | Semantic Scholar [semanticscholar.org]

- 4. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Synthetic Pathway of Amezinium Metilsulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthesis Pathway

The synthesis of amezinium metilsulfate originates from the starting material 2-Butyne-1,4-diol. The synthetic route proceeds through a series of key intermediates, including mucochloric acid and the herbicide Chloridazon, culminating in the final product through an alkylation step.[1] This multi-step synthesis involves several fundamental organic reactions, including halogenation, cyclization, amination, catalytic hydrogenation, and alkylation.

Starting Materials and Key Intermediates

The successful synthesis of this compound metilsulfate relies on the procurement or synthesis of several key chemical entities. The primary starting material and the subsequent intermediates are crucial for the progression of the synthesis.

| Compound Name | Molecular Formula | Role in Synthesis |

| 2-Butyne-1,4-diol | C4H6O2 | Initial Starting Material |

| Mucochloric Acid | C4H2Cl2O3 | Intermediate 1 |

| Phenylhydrazine | C6H8N2 | Reagent |

| 1-Phenyl-4,5-dichloro-6-pyridazone | C10H6Cl2N2O | Intermediate 2 |

| Chloridazon | C10H8ClN3O | Intermediate 3[2] |

| 5-amino-2-phenylpyridazin-3-one | C10H9N3O | Intermediate 4 |

| Dimethyl Sulfate | C2H6O4S | Alkylating Agent |

| This compound Metilsulfate | C12H15N3O5S | Final Product |

The Core Synthesis Pathway

The synthesis of this compound metilsulfate can be delineated into the following key experimental stages:

Step 1: Synthesis of Mucochloric Acid

The synthesis commences with the halogenation of 2-Butyne-1,4-diol. This reaction is carried out using chlorine to yield mucochloric acid.[1]

Experimental Protocol: Detailed experimental protocols for this specific reaction, including stoichiometry, reaction conditions (temperature, pressure, and duration), and purification methods, are not available in the reviewed literature.

Step 2: Synthesis of 1-Phenyl-4,5-dichloro-6-pyridazone

The second step involves the treatment of mucochloric acid with phenylhydrazine.[1] This reaction forms the pyridazinone ring structure, resulting in the formation of 1-Phenyl-4,5-dichloro-6-pyridazone.

Experimental Protocol: Specific procedural details for this condensation reaction are not sufficiently documented in the available literature to provide a replicable protocol.

Step 3: Synthesis of Chloridazon

The intermediate 1-Phenyl-4,5-dichloro-6-pyridazone is then subjected to amination. The addition of ammonia (B1221849) leads to the formation of Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one).[1]

Experimental Protocol: While the transformation is known, precise conditions for the amination of 1-Phenyl-4,5-dichloro-6-pyridazone to yield Chloridazon are not detailed in the accessible scientific literature.

Step 4: Synthesis of 5-amino-2-phenylpyridazin-3-one

The subsequent step involves the catalytic hydrogenation of Chloridazon. This reduction reaction removes the chlorine atom, yielding 5-amino-2-phenylpyridazin-3-one.[1]

Experimental Protocol: Information regarding the specific catalyst, hydrogen pressure, solvent, and reaction time for this hydrogenation step is not available in the surveyed literature.

Step 5: Synthesis of this compound Metilsulfate

The final step in the synthesis is the alkylation of 5-amino-2-phenylpyridazin-3-one with dimethyl sulfate.[1] This reaction introduces a methyl group onto the pyridazine (B1198779) ring, forming the quaternary ammonium (B1175870) salt, this compound metilsulfate.

Experimental Protocol: Detailed experimental parameters for the final alkylation step to produce this compound metilsulfate are not described in the available resources.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical progression of the synthesis of this compound metilsulfate from its starting material.

Caption: Synthetic pathway of this compound Metilsulfate.

Conclusion

This technical guide outlines the established synthetic route for this compound metilsulfate, beginning with 2-Butyne-1,4-diol and progressing through several key intermediates. While the sequence of chemical transformations is clear, a notable gap exists in the publicly available literature regarding detailed, step-by-step experimental protocols and associated quantitative data such as reaction yields and purity. For researchers and drug development professionals seeking to replicate or optimize this synthesis, further investigation into specialized chemical literature or patent databases may be necessary to obtain the requisite granular experimental details. The provided synthesis pathway and structural information serve as a foundational guide for understanding the chemical genesis of this compound metilsulfate.

References

The Pharmacokinetic Profile of Amezinium: A Technical Guide to Bioavailability and Half-Life In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo bioavailability and half-life of Amezinium (4-amino-6-methoxy-1-phenyl-pyridazinium methyl sulfate), a sympathomimetic agent. This document synthesizes available pharmacokinetic data in both human and animal models, details the experimental methodologies employed in these studies, and illustrates the key signaling pathways involved in its mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and experimental workflows and signaling cascades are visualized using Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and pharmacological research.

Introduction

This compound metilsulfate is an indirect-acting sympathomimetic drug utilized for the treatment of orthostatic hypotension.[1] Its therapeutic effect is primarily attributed to its multifactorial mechanism of action, which includes the inhibition of norepinephrine (B1679862) reuptake, inhibition of monoamine oxidase (MAO), and direct stimulation of α- and β1-adrenergic receptors.[2][3] A thorough understanding of its pharmacokinetic properties, specifically its bioavailability and half-life, is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This guide provides an in-depth analysis of these key pharmacokinetic parameters.

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of this compound in both humans and rats.

Table 1: Pharmacokinetics of this compound in Humans

| Parameter | Route of Administration | Dose | Value | Reference |

| Bioavailability | Oral | 10 mg | 53% (Range: 40-74%) | [4] |

| Terminal Half-life (t½) | Intravenous | 10 mg | 14 hours (mean) | [4] |

| Oral | 10 mg | 13 hours (mean) | [4] | |

| Oral (repetitive dosing) | 10 mg b.i.d. | ~12.0 hours | [5] | |

| Peak Plasma Concentration (Cmax) | Oral | 10 mg | 31-61 ng/mL | [4] |

| Time to Peak Plasma Concentration (Tmax) | Oral | 10 mg | 1.2-2.4 hours | [4] |

| Volume of Distribution (Vd) | Intravenous | 10 mg | 201-476 L | [4] |

| Urinary Excretion (unchanged drug) | Intravenous | 10 mg | 77% (over 48h) | [4] |

| Oral | 10 mg | 32% (over 48h) | [4] |

Table 2: Pharmacokinetics of this compound in Rats

| Parameter | Route of Administration | Dose | Value | Reference |

| Half-life (t½) | Oral | 20 mg/kg | 8.1 hours | [6] |

| Peak Blood Concentration (Cmax) | Oral | 20 mg/kg | 0.65 µg eq/mL | [6] |

| Time to Peak Blood Concentration (Tmax) | Oral | 20 mg/kg | 3 hours | [6] |

| Urinary Excretion | Intravenous | 5 mg/kg | ~24% | [6] |

| Fecal Excretion | Intravenous | 5 mg/kg | ~72% | [6] |

| Biliary Excretion | Intravenous | 5 mg/kg | ~42% | [6] |

Experimental Protocols

Human Pharmacokinetic Studies

The determination of this compound's bioavailability and half-life in humans has been primarily conducted through open, randomized, cross-over studies.[4]

Study Design:

-

Subjects: Healthy male volunteers.[4]

-

Administration:

-

Washout Period: A sufficient washout period is maintained between the two administrations in the cross-over design.

-

Blood Sampling: Venous blood samples are collected at predefined time points post-administration. For instance, after oral administration, samples might be collected at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Animal Pharmacokinetic Studies (Rats)

Pharmacokinetic studies in rats have been conducted to understand the disposition and metabolism of this compound.[6]

Study Design:

-

Subjects: Male rats.

-

Administration:

-

Sample Collection: Blood, urine, feces, and bile are collected over specified periods to determine the routes and extent of excretion.[6]

-

Tissue Distribution: In some studies, whole-body autoradiography is used to assess the distribution of the drug in various tissues.[6]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in plasma samples is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method.[5]

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, an internal standard (e.g., a structurally similar compound) is added.

-

The plasma sample is alkalinized.

-

An organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol) is added to the plasma.

-

The mixture is vortexed to ensure thorough mixing and extraction of the drug into the organic phase.

-

The phases are separated by centrifugation.

-

The organic layer is transferred to a clean tube.

-

The drug is back-extracted into an acidic aqueous solution.

-

The acidic aqueous layer is then injected into the HPLC system.

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is used as the mobile phase.[5]

-

Detection: UV detection at a specific wavelength.

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the drug to the internal standard against a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a typical experimental workflow for its pharmacokinetic analysis.

Caption: Mechanism of action of this compound.

Caption: Workflow for pharmacokinetic analysis.

Conclusion

This technical guide has provided a detailed summary of the in vivo bioavailability and half-life of this compound. The data presented indicates that this compound is well-absorbed orally, with a bioavailability of approximately 53% in humans, and possesses a relatively long terminal half-life of around 13-14 hours, making it suitable for therapeutic use in managing orthostatic hypotension. The outlined experimental protocols for both human and animal studies, along with the detailed analytical methodology, offer a valuable resource for researchers. Furthermore, the visualization of its mechanism of action and the experimental workflow provides a clear conceptual framework for understanding the pharmacokinetics of this compound. This comprehensive guide serves as a foundational document for further research and development involving this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]

Amezinium's intricate Dance with Norepinephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amezinium metilsulfate, a sympathomimetic amine, has a multifaceted mechanism of action that significantly influences endogenous norepinephrine (B1679862) levels.[1][2] This technical guide provides an in-depth analysis of the pharmacological effects of this compound on norepinephrine, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

This compound's primary therapeutic application is in the management of hypotensive conditions, where it elevates blood pressure by modulating the sympathetic nervous system.[3] Its effects are attributed to a combination of norepinephrine release, inhibition of norepinephrine reuptake, and inhibition of monoamine oxidase (MAO), the enzyme responsible for norepinephrine degradation.[1][4]

Quantitative Effects of this compound on Norepinephrine Dynamics

The interaction of this compound with key proteins involved in norepinephrine homeostasis has been quantified in several studies. The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound on Norepinephrine Uptake

| Parameter | Value (mol/L) | Tissue/System | Reference |

| Ki for ³H-Norepinephrine Uptake Inhibition | 1.3 x 10⁻⁷ | Rat Atria (in vitro) | [1] |

Table 2: Inhibitory Activity of this compound on Monoamine Oxidase (MAO)

| Parameter | Value (mol/L) | Tissue/System | Reference |

| Ki for MAO-A Inhibition | 3 x 10⁻⁶ | Rat Heart Homogenate | [1] |

| Ki for MAO-B Inhibition | 3 x 10⁻⁴ | Rat Liver Homogenate | [1] |

Effects on Plasma Norepinephrine Levels: A Complex Picture

Clinical studies on the direct impact of this compound on circulating norepinephrine levels have yielded nuanced results. One study involving patients with severe neurogenic orthostatic hypotension reported a "slight increase" in plasma norepinephrine levels following a single 10 mg oral dose of this compound. This observation was made in conjunction with a significant rise in both supine and sitting mean blood pressures.

In contrast, a double-blind, placebo-controlled, randomized trial in six healthy volunteers found that a 30 mg oral dose of this compound did not significantly influence plasma concentrations of norepinephrine or adrenaline, either at rest or during orthostatic stress induced by a head-up tilt.[5] Despite the lack of a significant change in plasma catecholamines, this study did observe a substantial increase in supine systolic blood pressure.[5]

The discrepancy in these findings may be attributable to differences in the study populations (patients with autonomic failure versus healthy volunteers), the administered doses, and the sensitivity of the analytical methods employed. It is plausible that the sympathomimetic effects of this compound are more pronounced in individuals with compromised sympathetic function. The term "slight increase" from the first study lacks specific quantitative data (e.g., pg/mL), precluding a direct statistical comparison.

It is hypothesized that this compound's pressor effects may be more dependent on the inhibition of norepinephrine reuptake and MAO activity at the synaptic cleft, rather than a substantial increase in systemic circulating norepinephrine.[5] This localized enhancement of norepinephrine concentration at the receptor level could mediate the observed physiological responses without causing a large, detectable rise in plasma levels.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the effects of this compound on norepinephrine.

Norepinephrine Reuptake Inhibition Assay

The inhibitory effect of this compound on norepinephrine reuptake is a cornerstone of its mechanism. A common method to quantify this is through a radioligand uptake assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the norepinephrine transporter (NET).

Materials:

-

Rat atria or other suitable tissue expressing NET.

-

³H-Norepinephrine (radiolabeled).

-

This compound solutions of varying concentrations.

-

Scintillation counter.

Procedure:

-

Tissue Preparation: Homogenize fresh or frozen tissue (e.g., rat atria) in a suitable buffer to prepare a crude synaptosomal fraction.

-

Incubation: Incubate the tissue homogenate with a fixed concentration of ³H-norepinephrine and varying concentrations of this compound.

-

Uptake Termination: After a defined incubation period, terminate the uptake process by rapid filtration through glass fiber filters. This separates the synaptosomes with internalized radioligand from the incubation medium.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific ³H-norepinephrine uptake (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Workflow for Norepinephrine Reuptake Inhibition Assay

Caption: Workflow for Norepinephrine Reuptake Inhibition Assay.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibition of MAO by this compound contributes to increased norepinephrine availability. The activity of MAO-A and MAO-B can be measured using specific substrates and a spectrophotometric or fluorometric method.

Objective: To determine the inhibitory constant (Ki) of this compound for MAO-A and MAO-B.

Materials:

-

Tissue homogenates rich in MAO-A (e.g., rat heart) and MAO-B (e.g., rat liver).

-

Specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine).

-

This compound solutions of varying concentrations.

-

Spectrophotometer or fluorometer.

Procedure:

-

Tissue Preparation: Prepare homogenates of the respective tissues in a suitable buffer.

-

Pre-incubation: Pre-incubate the tissue homogenate with varying concentrations of this compound for a defined period.

-

Enzymatic Reaction: Initiate the enzymatic reaction by adding the specific substrate for either MAO-A or MAO-B.

-

Reaction Termination: Stop the reaction after a specific time, often by adding acid.

-

Product Quantification: Measure the product of the enzymatic reaction. For example, the oxidation of the substrate can be coupled to a colorimetric or fluorometric reaction that can be measured at a specific wavelength.

-

Data Analysis: Determine the IC50 value for this compound's inhibition of each MAO isoform. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow for MAO Inhibition Assay

Caption: Workflow for MAO Inhibition Assay.

Signaling Pathways and Logical Relationships

The multifaceted mechanism of action of this compound on the noradrenergic synapse is illustrated below.

This compound's Mechanism of Action at the Noradrenergic Synapse

Caption: this compound's Mechanism of Action at the Noradrenergic Synapse.

Conclusion

This compound exerts its sympathomimetic effects through a complex interplay of mechanisms that ultimately increase the availability of norepinephrine at the synaptic cleft. While direct evidence for a substantial increase in systemic plasma norepinephrine is inconsistent across studies, its potent inhibition of norepinephrine reuptake and monoamine oxidase, particularly MAO-A, is well-documented with quantitative data. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and novel compounds with similar mechanisms. The nuanced effects of this compound highlight the importance of considering local neurotransmitter concentrations and receptor interactions in addition to systemic plasma levels when evaluating the pharmacology of sympathomimetic agents. This guide serves as a foundational resource for professionals seeking a deeper understanding of this compound's intricate relationship with the endogenous norepinephrine system.

References

- 1. Pharmacology of this compound, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound metilsulfate - Wikipedia [en.wikipedia.org]

- 3. What is this compound Metilsulfate used for? [synapse.patsnap.com]

- 4. Pharmacology of this compound, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sympathomimetic effects of this compound on the cardiovascular system and plasma catecholamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Investigations of Amezinium's Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical investigations into the mechanism of action of Amezinium, a sympathomimetic agent. The information is compiled from various pharmacological and biochemical studies, offering a comprehensive resource for professionals in the field of drug development and neuroscience.

Core Mechanism of Action

This compound exerts its sympathomimetic effects through a multi-faceted mechanism primarily centered on the potentiation of noradrenergic neurotransmission.[1][2][3] Key biochemical actions include:

-

Inhibition of Norepinephrine (B1679862) Reuptake: this compound is a potent inhibitor of the norepinephrine transporter (NET), also known as Uptake 1.[1][2] This action increases the concentration and prolongs the residence time of norepinephrine in the synaptic cleft.

-

Inhibition of Monoamine Oxidase (MAO): this compound inhibits both MAO-A and MAO-B enzymes, with a preference for MAO-A.[2] This inhibition prevents the degradation of norepinephrine within the presynaptic neuron and in extraneuronal tissues, further contributing to its increased availability.

-

Stimulation of Adrenergic Receptors: The elevated levels of norepinephrine resulting from NET and MAO inhibition lead to the stimulation of postsynaptic alpha-1 and beta-1 adrenergic receptors.[1][4] This stimulation is responsible for the observed physiological effects of this compound, such as increased blood pressure and heart rate.[1][3][4]

-

Uptake into Adrenergic Neurons: this compound itself is a substrate for the norepinephrine transporter and is taken up into adrenergic neurons.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from biochemical investigations of this compound's action.

Table 1: Inhibition of Norepinephrine Uptake

| Parameter | Value | Tissue/System | Reference |

| Ki | 1.3 x 10-7 mol/L | Rat atria (in vitro) | [2] |

Table 2: Inhibition of Monoamine Oxidase (MAO)

| Enzyme | Ki | Tissue/System | Reference |

| MAO-A | 3 x 10-6 mol/L | Rat heart homogenate | [2] |

| MAO-B | 3 x 10-4 mol/L | Rat liver homogenate | [2] |

Signaling Pathways

The sympathomimetic effects of this compound are mediated by the activation of alpha-1 and beta-1 adrenergic receptor signaling pathways due to increased norepinephrine levels.

Experimental Protocols

The following sections detail the generalized experimental protocols for the key biochemical assays used to investigate the action of this compound. These protocols are based on standard methodologies in the field.

Norepinephrine Uptake Inhibition Assay

This assay determines the inhibitory potential of a compound on the norepinephrine transporter.

-

Experimental System: Isolated rat atria or synaptosomes prepared from specific brain regions.

-

Principle: The uptake of radiolabeled norepinephrine (e.g., ³H-norepinephrine) is measured in the presence and absence of the test compound (this compound). A reduction in the accumulation of radioactivity in the tissue or synaptosomes indicates inhibition of the norepinephrine transporter.

-

Protocol Outline:

-

Tissue/Synaptosome Preparation:

-

For rat atria: Atria are dissected from rats and kept in a physiological buffer.

-

For synaptosomes: Brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

-

Incubation:

-